molecular formula C21H23Cl3N2S B11957480 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride CAS No. 882865-07-8

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride

Cat. No.: B11957480
CAS No.: 882865-07-8
M. Wt: 441.8 g/mol
InChI Key: OXAJJIVNRHSLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride is a chemical compound with the molecular formula C21H23Cl3N2S and a molecular weight of 441.854 g/mol . This compound is known for its unique structure, which combines a quinoline core with a piperidine ring and a chlorobenzyl group. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with 2-chloroquinoline in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the quinoline or piperidine rings.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperazinyl)quinoline dihydrochloride
  • 2-(4-Tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrochloride
  • 2-(4-(3,4,5-Trimethoxybenzoyl)-1-piperazinyl)quinoline hydrochloride

Uniqueness

2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride is unique due to its specific combination of a quinoline core, piperidine ring, and chlorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

882865-07-8

Molecular Formula

C21H23Cl3N2S

Molecular Weight

441.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline;dihydrochloride

InChI

InChI=1S/C21H21ClN2S.2ClH/c22-18-8-5-16(6-9-18)15-24-13-11-19(12-14-24)25-21-10-7-17-3-1-2-4-20(17)23-21;;/h1-10,19H,11-15H2;2*1H

InChI Key

OXAJJIVNRHSLQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.